4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, methylbenzoyl, tert-butylphenyl, and diethylaminoethyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Its structure suggests it could interact with various biological targets, leading to therapeutic effects.
Industry: In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure suggests it could affect processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C31H40N2O4 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H40N2O4/c1-8-19-37-25-16-13-23(20-21(25)4)28(34)26-27(22-11-14-24(15-12-22)31(5,6)7)33(30(36)29(26)35)18-17-32(9-2)10-3/h8,11-16,20,27,34H,1,9-10,17-19H2,2-7H3/b28-26+ |
InChI Key |
MNDDABKZQJKOLM-BYCLXTJYSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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